

Comparative Analysis of N-(methylsulfonyl)benzamide Derivatives' Potency as Enzyme Inhibitors

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Compound of Interest

Compound Name: *N*-(methylsulfonyl)benzamide

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This guide provides a comparative analysis of the potency of **N-(methylsulfonyl)benzamide** and related derivatives against two important enzyme targets: Sirtuin 2 (SIRT2) and Carbonic Anhydrases (CAs). The information is intended for researchers, scientists, and drug development professionals.

I. N-(methylsulfonyl)benzamide Derivatives as SIRT2 Inhibitors

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, and has been identified as a potential therapeutic target for neurodegenerative diseases and cancer. The following sections compare the potency of several **N-(methylsulfonyl)benzamide** and related benzamide derivatives as SIRT2 inhibitors.

Data Presentation

The following table summarizes the in vitro potency of various benzamide derivatives against SIRT2, as well as their selectivity against SIRT1 and SIRT3. The data is primarily sourced from a study on 3-(benzylsulfonamido)benzamides and 3-(N-arylsulfamoyl)benzamides.^{[1][2]}

Table 1: Potency and Selectivity of Benzamide Derivatives as SIRT2 Inhibitors

Compound ID	Structure	SIRT2 IC50 (μM)	SIRT1 Inhibition (%) at 50 μM	SIRT3 Inhibition (%) at 50 μM
AK-1	3-(benzylsulfonamido)benzamide	12.5	< 25	< 25
47	3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-phenylbenzamide	1.8	< 25	< 25
61	3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(4-(methylsulfonyl)phenyl)benzamide	2.1	< 25	< 25
90	N-(4-methoxyphenyl)-3-(N-(p-tolyl)methylsulfonamido)benzamide	2.3	< 25	< 25
106	N-(4-fluorophenyl)-3-(N-(p-tolyl)methylsulfonamido)benzamide	3.5	< 25	< 25
124	N-(4-chlorophenyl)-3-(N-methyl-4-nitrobenzenesulf	4.1	< 25	< 25

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C2-8 (1a)	3-(N-(4- bromophenyl)sulf amoyl)-N-(4- bromophenyl)be nzamide	> 50	-	-
4a	3-(N-(4- bromophenyl)-N- methylsulfamoyl) -N-(4- bromophenyl)be nzamide	4.6	< 10	< 10

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.^[1] % Inhibition at 50 μ M indicates the selectivity of the compounds for SIRT2 over SIRT1 and SIRT3. Lower percentages indicate higher selectivity.^{[1][2]}

Experimental Protocols

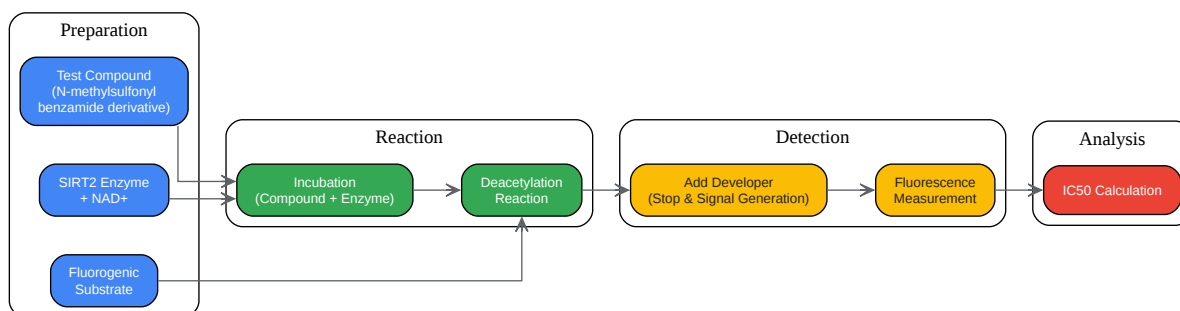
In Vitro SIRT2 Inhibition Assay (Fluorogenic)

This protocol is based on the methods described in studies evaluating SIRT2 inhibitors.^{[1][3][4]}

- Reagents and Materials:
 - Recombinant human SIRT2 enzyme
 - Fluorogenic SIRT2 substrate (e.g., containing an acetylated lysine side chain)
 - NAD⁺
 - Lysine developer solution
 - Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

- Test compounds (**N-(methylsulfonyl)benzamide** derivatives) dissolved in DMSO
- 96-well black microplates
- Assay Procedure:
 - The test compounds are serially diluted in assay buffer to various concentrations.
 - 10 μ L of the diluted compounds are added to the wells of a 96-well plate.
 - 20 μ L of a solution containing SIRT2 enzyme and NAD⁺ in assay buffer is added to each well.
 - The plate is incubated for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
 - 20 μ L of the fluorogenic SIRT2 substrate is added to each well to initiate the enzymatic reaction.
 - The reaction is allowed to proceed for 30-60 minutes at 37°C.
 - 50 μ L of the lysine developer solution is added to each well to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
 - The plate is incubated for an additional 15 minutes at room temperature.
 - The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
- Data Analysis:
 - The fluorescence intensity in each well is proportional to the SIRT2 activity.
 - The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor.
 - IC₅₀ values are determined by fitting the dose-response data to a suitable sigmoidal curve.

Mandatory Visualization



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Caption: Workflow for the in vitro SIRT2 fluorogenic inhibition assay.

II. N-(methylsulfonyl)benzamide Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. This section compares the potency of benzenesulfonamide derivatives, which are structurally related to **N-(methylsulfonyl)benzamides**, as inhibitors of various human CA isoforms.

Data Presentation

The following table summarizes the in vitro inhibitory activity (K_i values) of a series of benzenesulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.

Table 2: Inhibitory Potency (K_i , nM) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound ID	R Group	hCA I K_i (nM)	hCA II K_i (nM)	hCA IX K_i (nM)	hCA XII K_i (nM)
4c	4-Fluorophenyl	158.3	12.5	6.8	34.7
4d	4-Chlorophenyl	89.2	8.3	45.3	25.6
4f	4-Bromophenyl	75.4	9.7	8.9	21.4
5b	2-Hydroxyphenyl	45.3	8.3	8.1	45.8
5d	4-Methoxyphenyl	112.4	8.3	12.3	56.2
5f	4-Bromophenyl	65.3	8.3	10.5	49.3
10a	Phenyl	254.3	4.5	9.8	65.4
10b	4-Methylphenyl	345.8	15.6	23.4	88.1
Acetazolamide	(Standard Inhibitor)	250	12	25	5.7

K_i values represent the inhibition constant, with lower values indicating higher potency. The data is from a study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides.[5]

Experimental Protocols

Stopped-Flow Carbonic Anhydrase Activity Assay

This protocol is based on the electrometric method for measuring CA activity, which monitors the pH change resulting from the CO₂ hydration reaction.

- Reagents and Materials:
 - Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
 - CO₂-saturated water
 - Buffer solution (e.g., Tris-HCl)
 - Test compounds (benzenesulfonamide derivatives) dissolved in DMSO
 - Stopped-flow spectrophotometer equipped with a pH electrode or pH indicator dye.
- Assay Procedure:
 - The CA enzyme is dissolved in the buffer solution to a final concentration of approximately 10 μ M.
 - The test compounds are added to the enzyme solution at various concentrations, and the mixture is incubated for a set period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
 - The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
 - The initial rate of the pH change resulting from the catalyzed CO₂ hydration is monitored.
 - The assay is repeated for each inhibitor concentration.
- Data Analysis:
 - The enzymatic activity is determined from the initial rate of the reaction.
 - The percent inhibition for each compound concentration is calculated relative to the uninhibited enzyme.

- Ki values are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.

Mandatory Visualization

Caption: Role of Carbonic Anhydrase and its inhibition.

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